

P276-00 (Riviciclib) Technical Support Center

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Compound of Interest		
Compound Name:	PMMB276	
Cat. No.:	B12381864	Get Quote

A Note on Compound Naming: Initial searches for "**PMMB276**" did not yield specific results. Based on available information, it is highly likely that this is a typographical error and the intended compound is P276-00, also known as Riviciclib. This technical support guide is based on the properties and handling of P276-00 (Riviciclib).

This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of P276-00 and solutions to common issues encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is P276-00 and what is its mechanism of action?

P276-00, or Riviciclib, is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK4, and CDK9.[1][2][3] By inhibiting these kinases, P276-00 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[2][4] Its primary application is in cancer research, where it has shown antitumor activity, including in cisplatin-resistant cell lines.[3][4]

Q2: What are the recommended solvents for dissolving P276-00?

P276-00 hydrochloride is soluble in several common laboratory solvents. Dimethyl sulfoxide (DMSO) and water are the most effective solvents.[1] It is also soluble in acetonitrile.[2] For in vivo studies, specific formulations using vehicles like a mix of propylene glycol, Tween 80, and dextrose 5% in water (D5W) are recommended.[1]



Q3: I am observing precipitation when preparing my P276-00 solution. What could be the cause and how can I fix it?

Precipitation can occur due to several factors:

- Solvent Quality: The use of old or moisture-laden DMSO can significantly reduce the solubility of P276-00.[1] Always use fresh, anhydrous DMSO for preparing stock solutions.
- Concentration Exceeding Solubility Limit: Attempting to prepare a solution at a concentration higher than the solvent's capacity will lead to precipitation. Refer to the solubility data table below for maximum concentrations.
- Temperature: Solubility can be temperature-dependent. Gentle warming may help in dissolving the compound, but be cautious of potential degradation at high temperatures.
- pH of Aqueous Solutions: For aqueous solutions, the pH can influence the solubility of the hydrochloride salt. Ensure the pH of your buffer is compatible with the compound's stability and solubility.

Q4: Can I store P276-00 solutions? If so, under what conditions?

For optimal results, it is recommended to use freshly prepared solutions.[1] If storage is necessary, stock solutions in high-quality, anhydrous DMSO can be stored at -20°C for short periods. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Aqueous solutions are generally less stable and should be prepared fresh before each experiment.

Troubleshooting Guide: Solubility Issues



Issue	Possible Cause(s)	Recommended Solution(s)
Compound does not dissolve completely in DMSO.	 DMSO is not fresh or is wet. Concentration is too high. 	1. Use fresh, anhydrous DMSO.[1] 2. Reduce the concentration of the solution. Refer to the solubility data table.
Precipitation observed after adding aqueous buffer to DMSO stock.	1. The final concentration in the aqueous buffer exceeds the solubility limit. 2. "Salting out" effect.	1. Increase the final volume of the aqueous buffer to lower the final concentration. 2. Consider using a different buffer system or adding a small percentage of a co-solvent like ethanol if compatible with your experimental setup.
Cloudiness or precipitation in in vivo formulation.	The components of the formulation were not mixed in the correct order or were not mixed thoroughly.	Follow the recommended in vivo formulation protocol precisely. For example, add the propylene glycol stock solution to Tween 80 and mix until clear before adding D5W. [1] The mixed solution should be used immediately.[1]

Quantitative Solubility Data

The following table summarizes the solubility of P276-00 hydrochloride in various solvents.



Solvent	Solubility	Molar Concentration (Approx.)
DMSO	88 mg/mL	200.77 mM
Water	88 mg/mL	200.77 mM
Ethanol	7 mg/mL	15.97 mM
Acetonitrile	Soluble	Not specified

Data sourced from supplier datasheets.[1][2]

Experimental Protocols Preparation of a 10 mM Stock Solution in DMSO

- Weighing the Compound: Accurately weigh the required amount of P276-00 hydrochloride powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, you will need 4.383 mg of P276-00 hydrochloride (Formula Weight: 438.3 g/mol).
- Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
- Dissolution: Vortex the solution gently until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary, but avoid excessive heat.
- Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C.

In Vivo Formulation (Oral Administration)

This protocol is an example and may need optimization for specific experimental needs.

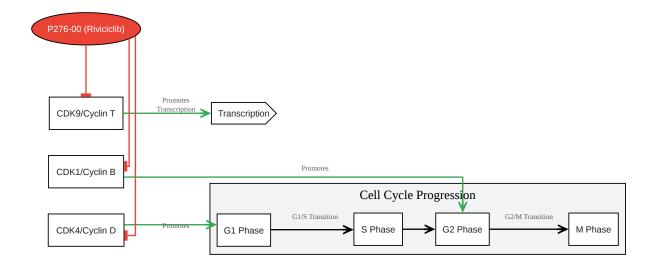
- Prepare a concentrated stock solution in propylene glycol: Dissolve P276-00 in propylene glycol to a concentration of 100 mg/mL. Ensure it is fully dissolved and the solution is clear.
- Mixing with Tween 80: In a separate tube, for a 1 mL final formulation, take 50 μL of Tween 80.



- Combine and Mix: Add 300 μL of the 100 mg/mL propylene glycol stock solution to the Tween 80. Mix thoroughly until the solution is clear.
- Final Dilution: Add 650 μL of D5W (dextrose 5% in water) to the mixture to bring the final volume to 1 mL.
- Administration: The final homogeneous suspension should be used immediately for oral administration.[1]

Signaling Pathway and Experimental Workflow P276-00 Mechanism of Action: CDK Inhibition

P276-00 exerts its anti-cancer effects by inhibiting Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression. The diagram below illustrates the simplified signaling pathway.



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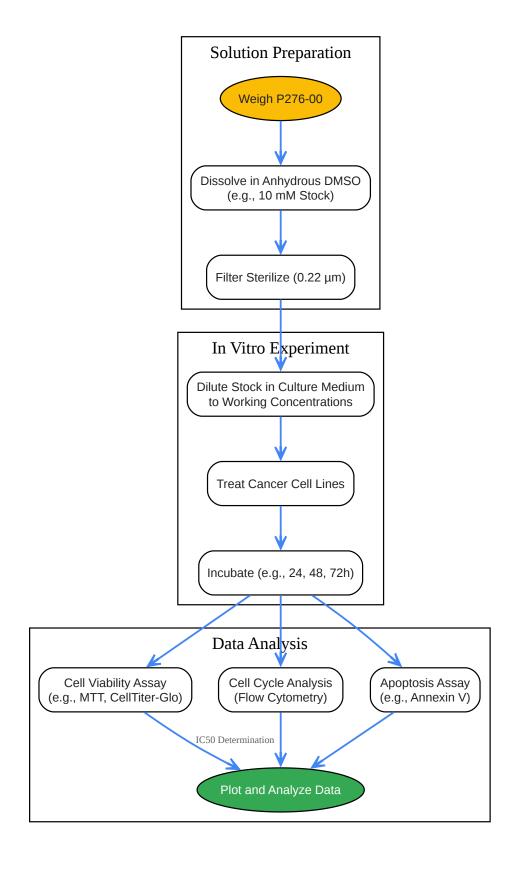
Caption: P276-00 inhibits key CDK/Cyclin complexes, halting cell cycle progression.



Experimental Workflow for Assessing P276-00 Solubility and **Efficacy**

The following diagram outlines a typical experimental workflow for working with P276-00, from preparation to in vitro analysis.





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Caption: A standard workflow for preparing P276-00 and evaluating its in vitro effects.



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